

Enzymatic Synthesis of D-Xylulose 1-Phosphate: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *D-Xylulose 1-phosphate*

Cat. No.: *B15091506*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylulose 1-phosphate is a key phosphorylated ketopentose that plays a role in carbohydrate metabolism. Its synthesis is of significant interest for researchers studying metabolic pathways and for the development of novel therapeutics. This document provides detailed protocols for the enzymatic synthesis of **D-Xylulose 1-phosphate** and the related compound D-Xylulose 5-phosphate, along with quantitative data and visualizations to aid in experimental design and execution.

The primary enzymatic route for producing **D-Xylulose 1-phosphate** involves the use of ketohexokinase. For the synthesis of D-Xylulose 5-phosphate, xylulokinase is the enzyme of choice, often coupled with an ATP regeneration system to drive the reaction to completion.^{[1][2]} These biocatalytic approaches offer high specificity and yield compared to traditional chemical synthesis methods.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of D-xylulose phosphates.

Table 1: Comparison of Enzymatic Synthesis Methods for D-Xylulose Phosphates

Product	Enzyme	Substrate s	Key Reaction Condition s	Yield	Purity	Referenc e
D-Xylulose 1- phosphate	Human Ketohe xokinase C (khkC) & Aldolase B (aldoB)	D-Xylose, ATP	Overexpre ssion in E. coli	0.46 g/g (glycolic acid from xylose via X1P pathway)	Not specified	[3] [4] [5]
D-Xylulose 5- phosphate	S. cerevisiae Xylulokinase (XKS1)	D-Xylulose, ATP (with PEP/PK regeneratio n)	pH 7.0, monitoring by NMR	~100%	High	[1] [6]
D-Xylulose 5- phosphate	T. maritima Xylulokinase & Xylose Isomerase	D-Xylose, Polyphosp hate	45°C, 36 hours	64% (32 mM from 50 mM xylose)	Not specified	[7] [8]

Table 2: Kinetic Parameters of D-Xylulokinase from Saccharomyces cerevisiae

Substrate	Km (μM)
D-Xylulose	310 ± 10
ATP	1550 ± 80
D-Xylulose 5-phosphate (reverse reaction)	1300 ± 100
ADP (reverse reaction)	280 ± 30

Data obtained from a study on the role of xylulokinase in Saccharomyces cerevisiae xylulose catabolism.[\[9\]](#)

Experimental Protocols

Enzymatic Synthesis of D-Xylulose 1-Phosphate using Kethexokinase

This protocol is based on the principles of a synthetic pathway utilizing human kethexokinase C to phosphorylate D-xylulose at the C1 position.[3]

Materials:

- Recombinant human kethexokinase C (KHK-C)
- D-Xylose
- Adenosine triphosphate (ATP)
- Tris-HCl buffer (50 mM, pH 7.5)
- Magnesium chloride (MgCl_2) (10 mM)
- Anion exchange chromatography column (e.g., DEAE-cellulose)
- Sodium chloride (NaCl) for gradient elution
- Spectrophotometer for enzyme and product quantification

Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl_2 , 20 mM D-Xylose, and 30 mM ATP.
 - Add purified recombinant human kethexokinase C to a final concentration of 1-5 U/mL.
 - Incubate the reaction mixture at 37°C.
- Reaction Monitoring:

- Monitor the progress of the reaction by measuring the depletion of ATP using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase, following the decrease in absorbance at 340 nm.[\[10\]](#)
- Alternatively, monitor the formation of **D-Xylulose 1-phosphate** using ³¹P-NMR spectroscopy.
- Reaction Termination:
 - Once the reaction has reached completion (typically 4-6 hours), terminate it by heating the mixture to 95°C for 5 minutes to denature the enzyme.
 - Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.
- Purification of **D-Xylulose 1-Phosphate**:
 - Load the supernatant onto a DEAE-cellulose anion exchange column pre-equilibrated with 50 mM Tris-HCl (pH 7.5).
 - Wash the column with the equilibration buffer to remove unreacted D-xylose and other non-phosphorylated components.
 - Elute the bound **D-Xylulose 1-phosphate** using a linear gradient of NaCl (0-0.5 M) in the equilibration buffer.
 - Collect fractions and assay for the presence of the phosphorylated sugar using a phosphate assay or by NMR.
 - Pool the fractions containing pure **D-Xylulose 1-phosphate** and desalt if necessary.

Enzymatic Synthesis of D-Xylulose 5-Phosphate using Xylulokinase with ATP Regeneration

This protocol describes the synthesis of D-Xylulose 5-phosphate using xylulokinase, incorporating an ATP regeneration system to drive the reaction to completion.[\[1\]](#)[\[6\]](#)

Materials:

- Recombinant Xylulokinase (e.g., from *Saccharomyces cerevisiae*, XKS1)
- D-Xylulose
- Adenosine triphosphate (ATP) (catalytic amount)
- Phosphoenolpyruvate (PEP)
- Pyruvate kinase (PK)
- Potassium chloride (KCl)
- Magnesium chloride (MgCl_2)
- PIPES-K buffer (50 mM, pH 7.0)
- ^1H and ^{31}P NMR for reaction monitoring

Protocol:

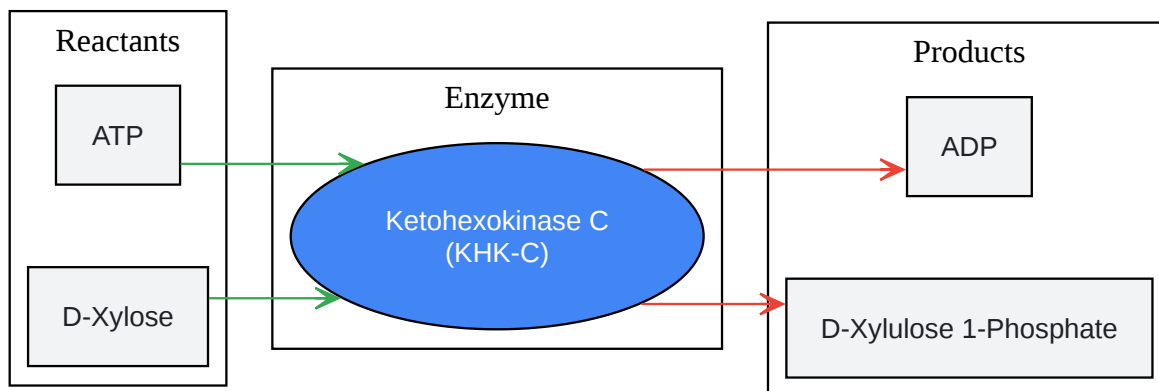
- Reaction Setup:
 - Prepare the reaction mixture in a suitable buffer (e.g., 50 mM PIPES-K, pH 7.0) containing:
 - 20 mM D-Xylulose
 - 2 mM ATP
 - 30 mM Phosphoenolpyruvate (PEP)
 - 100 mM KCl
 - 10 mM MgCl_2
 - 5-10 U/mL Pyruvate Kinase
 - 1-5 U/mL Xylulokinase

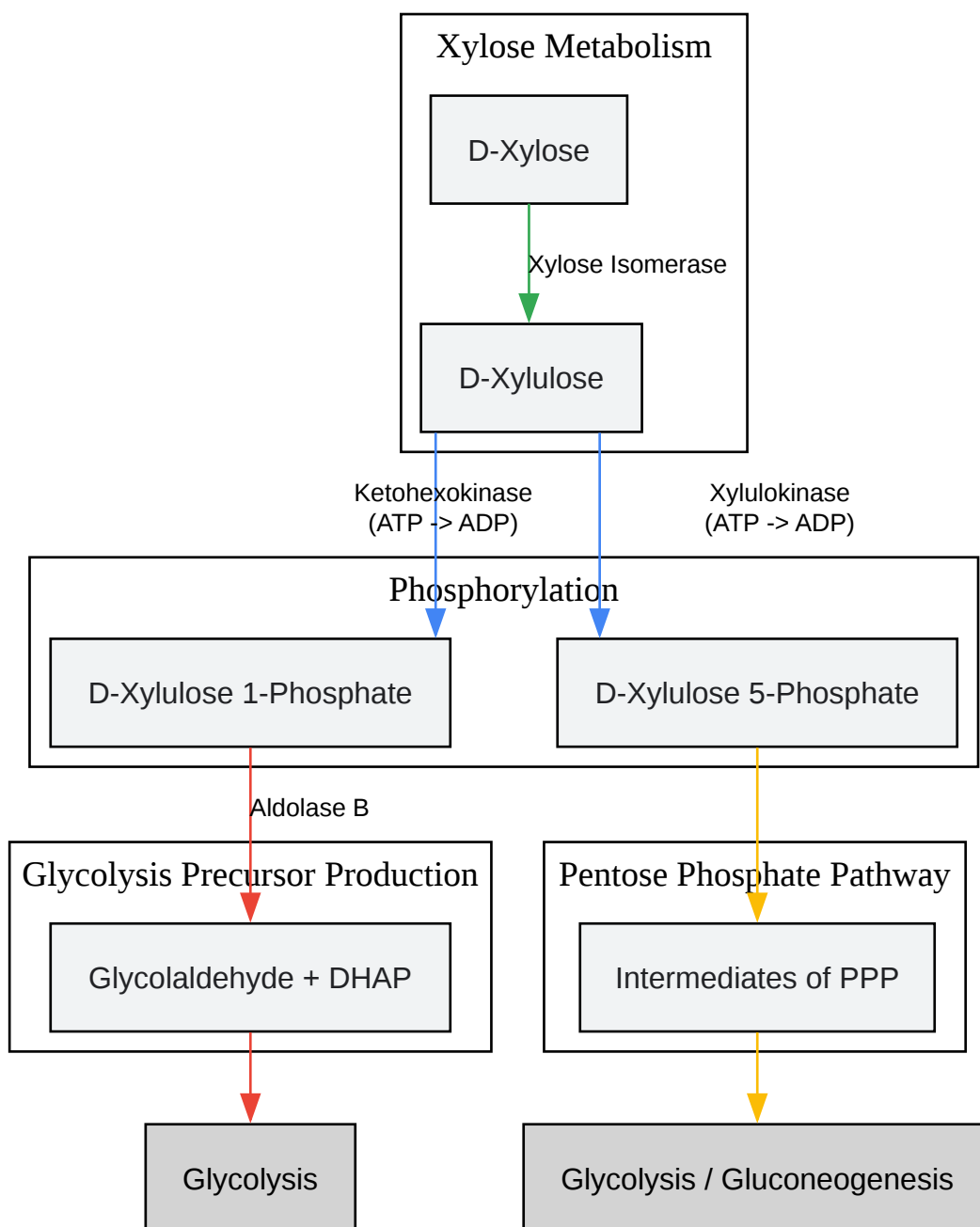
- Incubate the reaction at 30°C.
- Reaction Monitoring:
 - Monitor the reaction progress by acquiring ³¹P-NMR spectra at regular intervals. Observe the decrease in the PEP signal and the increase in the inorganic phosphate and D-xylulose 5-phosphate signals.[6]
 - ¹H-NMR can also be used to monitor the conversion of D-xylulose to its phosphorylated form.[10]
- Reaction Termination and Workup:
 - When the reaction is complete (indicated by the disappearance of the PEP signal), terminate the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.
 - Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
 - The supernatant containing D-Xylulose 5-phosphate can be further purified if necessary, following a similar ion-exchange chromatography protocol as described for **D-Xylulose 1-phosphate**.

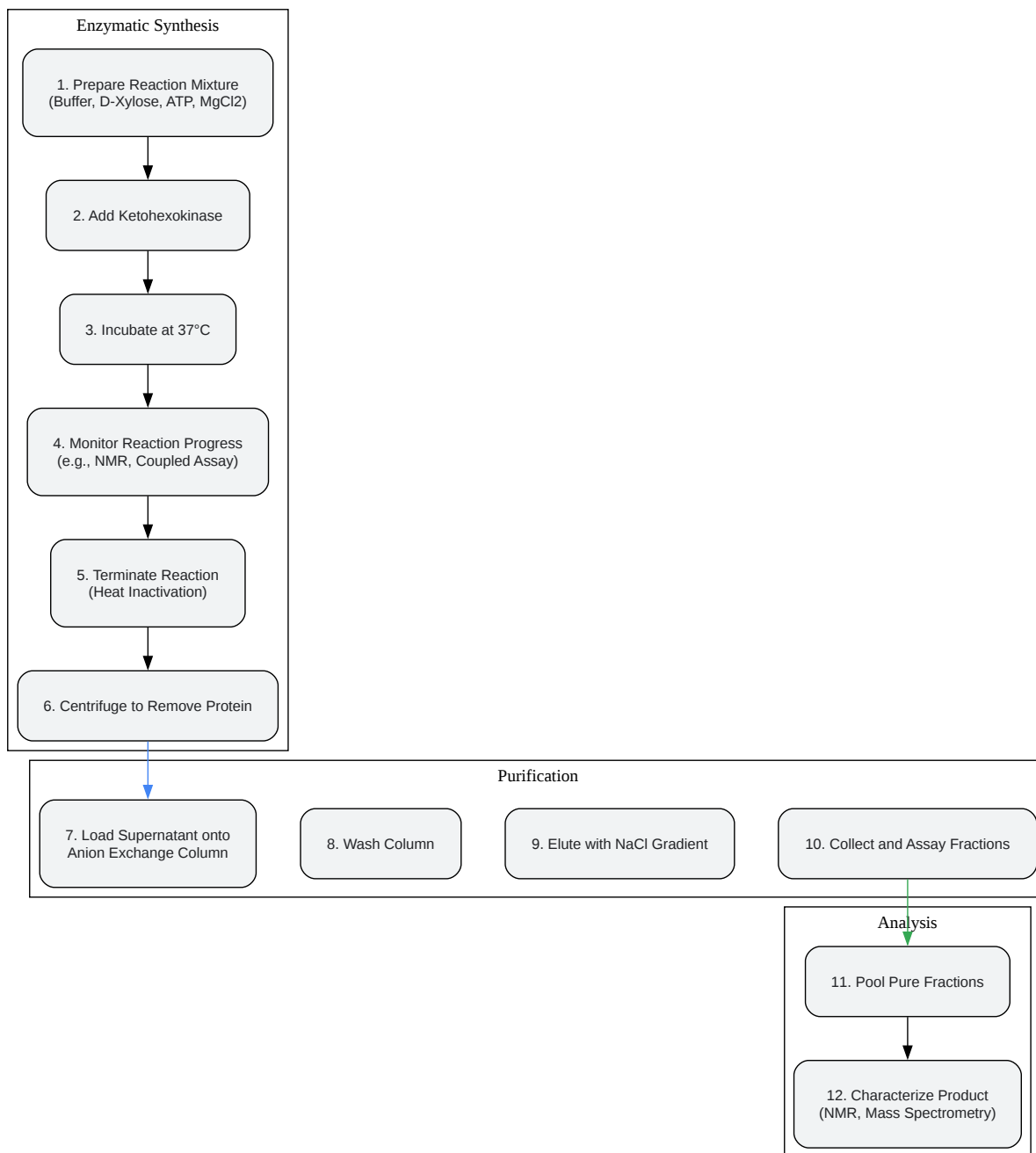
Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key enzymatic reactions and metabolic pathways involving **D-Xylulose 1-phosphate** and D-Xylulose 5-phosphate.







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